

Toxicological Profile of Maleic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Maleic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **maleic acid**. The information is compiled from a range of toxicological studies, focusing on quantitative data, experimental methodologies, and mechanistic insights. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Maleic acid is a dicarboxylic acid with various industrial applications. Toxicologically, it is characterized by moderate acute oral toxicity and is a skin and eye irritant. The primary target organ for systemic toxicity following repeated exposure is the kidney, where it can induce a Fanconi-like syndrome. This nephrotoxicity is linked to mitochondrial dysfunction and disruption of cellular energetics. **Maleic acid** is not considered to be genotoxic, carcinogenic, or a reproductive toxicant based on available data.

Physicochemical Properties

Property	Value
Chemical Name	(2Z)-But-2-enedioic acid
CAS Number	110-16-7
Molecular Formula	C ₄ H ₄ O ₄
Molecular Weight	116.07 g/mol
Appearance	Colorless crystalline solid with a faint acidulous odor.[1]
Solubility	Soluble in water.
log Pow	-1.3 at 20 °C (OECD Test Guideline 107)[2]

Toxicokinetics

Maleic acid is readily absorbed orally, with a bioavailability of 30-40% in rats.[3] Following intravenous administration in rats, **maleic acid** exhibits linear pharmacokinetics and shows a greater distribution to the kidney than to the blood.[3][4] The elimination half-life in the blood is rapid, approximately 24.1 minutes in rats.[4]

Experimental Protocol: Toxicokinetic Study in Rats

A study by Hou et al. (2016) investigated the pharmacokinetics of **maleic acid** in rats.[3][4]

- Test System: Sprague-Dawley rats.
- Administration: Intravenous (i.v.) bolus injection.
- Dose Levels: 10 mg/kg and 30 mg/kg body weight.
- Sampling: Multiple blood and kidney cortex samples were collected via microdialysis probes inserted into the jugular vein and kidney cortex.[4]
- Analysis: **Maleic acid** concentrations in the dialysates were determined using a validated analytical method.[4]

- Pharmacokinetic Parameters: Key parameters such as Area Under the Curve (AUC), total body clearance (CL), and volume of distribution (Vd) were calculated.[3]

Acute Toxicity

Maleic acid demonstrates moderate acute toxicity via the oral route and is classified as harmful if swallowed.[3][5] It is also a skin and eye irritant.[3]

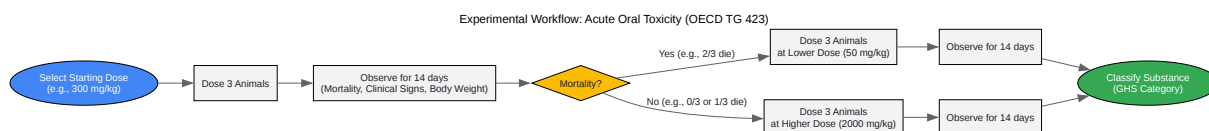
Route	Species	Test Guideline	LD50 / Effect	Reference
Oral	Rat	-	708 mg/kg bw	[3]
Oral	Rat	OECD TG 401	2870 mg/kg bw	[3]
Oral	Mouse	-	2400 mg/kg bw	[5]
Dermal	Rabbit	-	1560 mg/kg bw	[5]
Inhalation	Rat	-	LC50 (1 h): >0.72 mg/L	[5]
Skin Irritation	Rabbit	-	Slight to severe irritation	[3][6]
Eye Irritation	Rabbit	-	Severe irritation	[3][6]

Experimental Protocol: Acute Oral Toxicity (Exemplary - based on OECD TG 423)

The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure used to assess acute oral toxicity.

- Test System: Typically rats, single sex (usually females).
- Group Size: 3 animals per step.
- Dosing: Administration of the test substance by oral gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
- Observation Period: 14 days.

- Parameters Observed: Clinical signs of toxicity, mortality, and body weight changes.
- Procedure: The outcome of the first step determines the next step:
 - If mortality is observed, the test is repeated at a lower dose level.
 - If no mortality is observed, the test is repeated at a higher dose level.
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.



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Workflow for Acute Oral Toxicity Testing (OECD TG 423).

Repeated Dose Toxicity

The primary target organ for repeated dose toxicity of **maleic acid** is the kidney.^{[3][7]} Oral repeated dose studies in rats have shown renal changes at doses of 100 mg/kg bw/day and higher.^[3]

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat (Sprague-Dawley)	-	Oral	-	100 mg/kg bw/day	Renal changes	^[3]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study (Exemplary - based on OECD TG 407)

- Test System: Rats (e.g., Sprague-Dawley), typically 5 animals of each sex per dose group.
- Dose Levels: At least three dose levels and a control group.
- Administration: Daily oral administration (e.g., by gavage) for 28 days.
- In-life Observations:
 - Clinical signs of toxicity (daily).
 - Body weight and food consumption (weekly).
 - Detailed clinical observations (at least once before the first exposure and weekly thereafter).
 - Functional observational battery and motor activity assessment (near the end of the study).
- Post-mortem Investigations:
 - Hematology and clinical biochemistry at termination.
 - Gross necropsy of all animals.
 - Organ weights of key organs.
 - Histopathological examination of control and high-dose groups, and any target organs from all dose groups.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Based on a combination of in vitro and in vivo data, **maleic acid** is not considered to be genotoxic.[3]

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	Salmonella typhimurium	With and without	Negative	[7]
In vitro Chromosomal Aberration Test	Mammalian cells	With and without	Positive (potentially due to pH effects)	[7]
In vitro Micronucleus Test	Chinese hamster lung (V79) cells	-	Negative	[8]
In vivo Micronucleus Test	Mouse	-	Negative	[9]

Experimental Protocol: In Vitro Micronucleus Test

- Test System: Cultured mammalian cells (e.g., Chinese hamster lung fibroblasts (V79)).[8]
- Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 30 minutes).[8]
- Methodology: Following treatment, cells are cultured to allow for cell division. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed. This is typically done using microscopy after appropriate staining. Flow cytometry can also be used for analysis.[8]
- Controls: A negative (vehicle) control and a positive control (a known genotoxic agent) are run concurrently.[8]
- Endpoint: A significant increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a potential for genotoxicity.

Carcinogenicity

There is no evidence to suggest that **maleic acid** has carcinogenic potential. A chronic toxicity study in rats did not indicate any tumor induction.[\[3\]](#)[\[10\]](#)

Reproductive and Developmental Toxicity

No dedicated reproductive toxicity studies are available for **maleic acid**. However, data from studies with maleic anhydride, which rapidly hydrolyzes to **maleic acid** in the presence of water, indicate a lack of reproductive or developmental toxicity.[\[3\]](#)[\[7\]](#)

Species	Study Type	NOAEL (Reproductive Effects)	NOAEL (Developmental Effects)	Key Findings	Reference
Rat	Two-generation (Maleic Anhydride)	55 mg/kg/day	>150 mg/kg/day	No adverse effects on fertility or pup survival. Parental toxicity at 150 mg/kg/day.	[7]

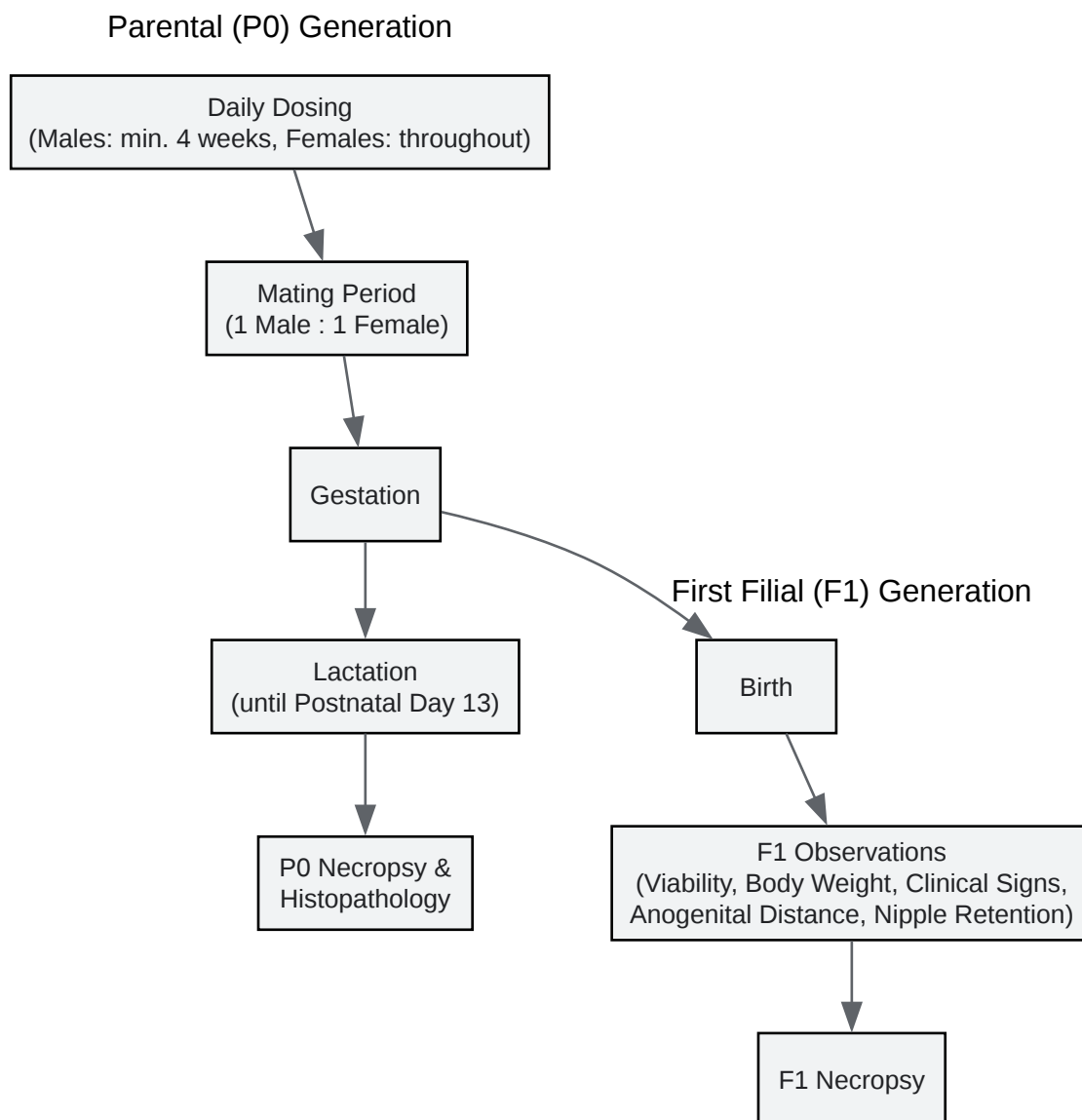
Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This screening study provides information on both repeated dose toxicity and potential effects on reproduction and development.

- Test System: Rats, typically 10 animals of each sex per group.
- Dose Levels: At least three dose levels and a control.
- Administration: Daily oral dosing. Males are dosed for a minimum of 4 weeks (including 2 weeks prior to mating, during mating, and approximately 2 weeks post-mating). Females are dosed throughout the study (approximately 63 days).

- Mating: One male to one female.
- Observations:
 - Parental animals: Clinical signs, body weight, food consumption, estrous cycles.
 - Offspring: Viability, clinical signs, body weight, anogenital distance, nipple retention in males.
- Post-mortem: Gross necropsy and histopathology of parental animals (including reproductive organs) and offspring.
- Endpoints: Evaluation of fertility, gestation, parturition, lactation, and early postnatal development.

Experimental Workflow: OECD TG 422 Screening Study



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Workflow for OECD TG 422 Reproductive/Developmental Toxicity Screening.

Mechanism of Toxicity: Nephrotoxicity

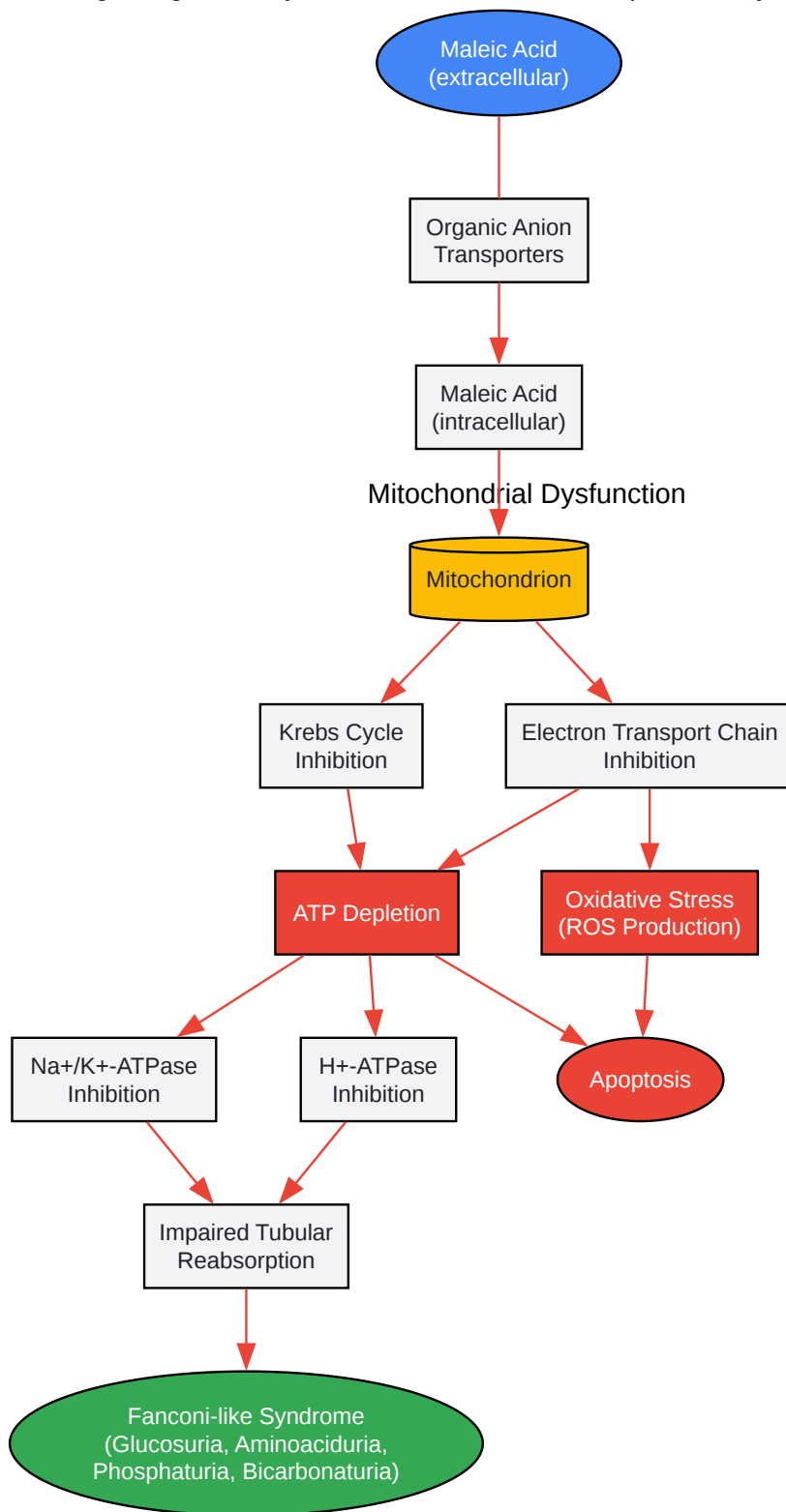
The primary toxicological concern for **maleic acid** is its nephrotoxic potential, leading to a condition resembling Fanconi syndrome.[1][11] This is characterized by impaired reabsorption in the proximal tubules of the kidney, resulting in the urinary loss of glucose, amino acids,

phosphate, and bicarbonate.[11][12] The underlying mechanism involves the disruption of cellular energy metabolism.[11][13]

Maleic acid is selectively taken up by the proximal tubule cells via organic anion transporters. [14] Intracellularly, it interferes with mitochondrial function, leading to several key events:

- Inhibition of Mitochondrial Respiration: **Maleic acid** disrupts the Krebs cycle and the electron transport chain, impairing oxidative phosphorylation.[15][16]
- ATP Depletion: The inhibition of mitochondrial respiration leads to a significant reduction in cellular ATP levels.[13][14][17]
- Inhibition of Na⁺/K⁺-ATPase: The lack of ATP impairs the function of the Na⁺/K⁺-ATPase pump, which is crucial for maintaining the sodium gradient necessary for the reabsorption of various solutes in the proximal tubule.[18][19]
- Disruption of Ion Transport: The altered sodium gradient and direct effects on other transporters, such as the H⁺-ATPase, lead to the observed reabsorptive defects.[14][18]
- Oxidative Stress: **Maleic acid** exposure has been shown to induce oxidative stress, further contributing to cellular damage.[15][20]
- Mitochondrial Damage: Structural damage to mitochondria, including swelling and disruption of cristae, has been observed.[21][22]
- Apoptosis: The culmination of these events can trigger apoptotic cell death in the renal tubular cells.[13][23]

Signaling Pathway of Maleic Acid-Induced Nephrotoxicity

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